molecular formula C8H8BrNO B1443971 3-Bromo-5-(prop-2-en-1-yloxy)pyridine CAS No. 897395-96-9

3-Bromo-5-(prop-2-en-1-yloxy)pyridine

Cat. No.: B1443971
CAS No.: 897395-96-9
M. Wt: 214.06 g/mol
InChI Key: DQLPNYZQBFAPAF-UHFFFAOYSA-N
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Description

3-Bromo-5-(prop-2-en-1-yloxy)pyridine is a brominated pyridine derivative characterized by a bromine atom at the 3-position and a propenyloxy (allyloxy) group at the 5-position of the pyridine ring. Its molecular formula is C₈H₈BrNO, with a molecular weight of 214.06 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki, Heck) due to the bromine atom’s role as a leaving group.

Properties

IUPAC Name

3-bromo-5-prop-2-enoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-2-3-11-8-4-7(9)5-10-6-8/h2,4-6H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLPNYZQBFAPAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogen Peroxide and Hydrobromic Acid Mediated Bromination

  • Reagents: Pyridine, hydrobromic acid (35-48%), hydrogen peroxide (25-35%).
  • Procedure:
    • Pyridine is mixed with water and hydrobromic acid under stirring at 0-40 °C until a homogeneous solution is obtained.
    • The bromination reaction mixture is then treated with hydrogen peroxide at 70-120 °C for 1-48 hours.
    • The reaction mixture is neutralized with aqueous sodium hydroxide, extracted with organic solvents (e.g., ethyl acetate), and purified by distillation.
  • Advantages:
    • Mild reaction conditions (no high pressure or extreme temperatures).
    • Use of inexpensive, readily available reagents.
    • Simplified purification without complex post-treatment.
  • Yield and Purity:
    • Yields exceed 40%, with gas chromatography purity around 85% reported in experimental embodiments.
  • Industrial Applicability:
    • The method is scalable due to mild conditions and low-cost reagents.
    • Avoids the use of noble metals or toxic mercury compounds.
Parameter Condition/Value
Pyridine:Water:HBr ratio 1 : 1.67 : 2.5-6 (weight)
Temperature (bromination) 0-40 °C (mixing), 70-120 °C (reaction)
Reaction time 1-48 hours
Hydrogen peroxide conc. 25-35% (preferably 30%)
pH adjustment To pH 8 with 3N NaOH
Extraction solvent Ethyl acetate, methylene dichloride, toluene, or MTBE
Yield >40%
Purity (GC) ~85%

Introduction of the Prop-2-en-1-yloxy Group

While the detailed preparation of this compound is less explicitly documented in the retrieved patents, general organic synthesis principles suggest:

  • Starting Material: 3-bromo-5-hydroxypyridine or 3-bromo-5-pyridinol derivative.
  • Reaction: Alkylation of the hydroxyl group with allyl bromide or allyl chloride under basic conditions (e.g., potassium carbonate in acetone or DMF).
  • Conditions: Mild heating (50-80 °C) to promote nucleophilic substitution forming the allyloxy ether.
  • Purification: Typical work-up includes aqueous extraction, drying, and chromatographic purification if needed.

This step is standard in heterocyclic chemistry to introduce allyl ether substituents and is compatible with the brominated pyridine ring.

Comparative Analysis of Preparation Routes

Method Key Features Advantages Disadvantages
Classical bromination at high temp High temp (170-230 °C), sealed tube Established method Low yield, harsh conditions
Lewis acid catalyzed bromination Use of InCl3 catalyst, ~100 °C Lower temp than classical Formation of dibromo impurities
Hydrobromic acid + H2O2 method Mild temp (70-120 °C), one-step Simple, cost-effective, scalable Moderate yield (~40%)
Diazotization and Sandmeyer route From 3-aminopyridine Selectivity Expensive starting materials
Decarboxylative halogenation From nicotinic acid derivatives Direct halogenation Low yield, toxic reagents

Summary of Research Findings

  • The hydrobromic acid and hydrogen peroxide method offers a practical balance of yield, cost, and operational simplicity for 3-bromopyridine synthesis.
  • This intermediate can be further functionalized to this compound by standard allylation reactions.
  • Avoidance of high temperature, high pressure, and toxic reagents makes this approach industrially favorable.
  • Purification steps involving neutralization and organic solvent extraction are straightforward and effective.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(prop-2-en-1-yloxy)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction Reactions: The compound can be reduced to form different products depending on the reducing agent used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include such as amines or thiols.

    Oxidation Reactions: Common oxidizing agents include or .

    Reduction Reactions: Common reducing agents include or .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can yield different oxidized or reduced forms of the compound .

Scientific Research Applications

3-Bromo-5-(prop-2-en-1-yloxy)pyridine is used in diverse scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and mechanisms.

    Medicine: It is used in the development of pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism by which 3-Bromo-5-(prop-2-en-1-yloxy)pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes, or as a substrate in enzymatic reactions. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent Molecular Formula Key Applications Reactivity Highlights Reference
This compound Propenyloxy C₈H₈BrNO Organic synthesis intermediates Allyl ether group enables Diels-Alder or radical reactions
3-Bromo-5-methoxypyridine Methoxy C₆H₆BrNO Pharmaceutical intermediates (e.g., CNS agents) Electron-donating methoxy stabilizes aromatic ring; limited cross-coupling versatility
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Boronate ester C₁₁H₁₅BBrNO₂ Suzuki-Miyaura couplings for drug synthesis Boron substituent facilitates C-C bond formation in palladium-catalyzed reactions
3-Bromo-5-(3,4,5-trimethoxyphenyl)pyridine 3,4,5-Trimethoxyphenyl C₁₅H₁₆BrNO₃ Anticancer agents (tubulin polymerization) Bulky aryl group enhances biological activity but reduces solubility
3-Bromo-5-(but-3-yn-1-yl)pyridine But-3-yn-1-yl C₉H₈BrN Click chemistry intermediates Terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC)

Structural and Electronic Properties

  • Substituent Effects :

    • The propenyloxy group in the target compound introduces sp³ hybridization and π-bond conjugation, enhancing electrophilicity at the pyridine ring compared to methoxy or aryl substituents .
    • Bromine at position 3 creates a steric and electronic environment favorable for regioselective cross-coupling, as seen in analogues like the boronate ester derivative .
  • Similar properties are expected for this compound.

Challenges and Limitations

  • Solubility : Bulky substituents (e.g., trimethoxyphenyl) reduce aqueous solubility, limiting bioavailability . The propenyloxy group may improve solubility in organic solvents but poses challenges for polar media.
  • Synthetic Complexity : Introducing boronate or alkyne groups requires specialized catalysts (e.g., Pd(PPh₃)₄, CuI), increasing production costs compared to simpler derivatives like 3-Bromo-5-methoxypyridine .

Biological Activity

3-Bromo-5-(prop-2-en-1-yloxy)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities and applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound has the following structural formula:

C10H10BrN2O\text{C}_{10}\text{H}_{10}\text{BrN}_2\text{O}

This structure features a bromine atom at the 3-position of the pyridine ring and a prop-2-en-1-yloxy group at the 5-position. The unique substitution pattern is believed to influence its biological activity.

1. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study:
A study on related pyridine derivatives showed that certain compounds had minimum inhibitory concentrations (MIC) as low as 4 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various in vitro assays. Compounds with similar structures have shown inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process.

Table: COX Inhibition Data for Related Compounds

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
This compoundTBDTBD

Note: TBD indicates that specific IC50 values for the target compound are yet to be determined.

3. Anticancer Activity

Recent studies suggest that compounds featuring a pyridine core can modulate cellular pathways involved in cancer progression. The interaction of these compounds with specific receptors may lead to apoptosis in cancer cells.

Case Study:
In vitro studies demonstrated that related pyridine derivatives reduced cell viability in HeLa (cervical cancer) cells by inducing apoptosis through mitochondrial pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation: The compound may interact with various receptors involved in inflammation and cell proliferation.
  • Enzyme Inhibition: Similar compounds have shown to inhibit key enzymes like COX, which play a significant role in inflammatory responses.
  • Cell Cycle Arrest: Some derivatives have been reported to induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

Q & A

Q. What are the standard synthetic routes for 3-Bromo-5-(prop-2-en-1-yloxy)pyridine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or transition-metal-catalyzed coupling. For example, the allyloxy group (prop-2-en-1-yloxy) can be introduced via a Williamson ether synthesis using 3-bromo-5-hydroxypyridine and allyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Optimization includes controlling stoichiometry (1:1.2 molar ratio of hydroxyl precursor to allyl halide) and reaction time (12–24 hrs). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What analytical techniques are critical for confirming the structure of this compound?

Key techniques include:

  • ¹H/¹³C NMR : Peaks for the allyloxy group (e.g., δ 4.6–5.0 ppm for -O-CH₂-CH=CH₂ protons) and pyridine ring protons (δ 7.5–8.5 ppm).
  • HRMS : To confirm molecular ion ([M+H]⁺) and isotopic pattern from bromine.
  • FT-IR : Absorption bands for C-Br (~600 cm⁻¹) and ether C-O (~1200 cm⁻¹). Cross-validation with computational methods (e.g., DFT for NMR chemical shift prediction) resolves ambiguities .

Q. How can impurities in the final product be identified and mitigated?

Common impurities include unreacted starting materials or dehalogenated byproducts. Strategies:

  • HPLC-MS : To detect low-level contaminants (<1% abundance).
  • Recrystallization : Using ethanol/water mixtures improves crystalline purity.
  • TLC monitoring : Ensures reaction completion and identifies side-products early .

Advanced Research Questions

Q. How does the electronic nature of the pyridine ring influence regioselectivity in further functionalization?

The bromine atom at position 3 directs electrophilic substitution to the para position (position 5), while the allyloxy group at position 5 exerts steric and electronic effects. Computational studies (e.g., Fukui function analysis) predict reactivity at position 2 or 4 for cross-coupling reactions. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids shows preferential coupling at position 2 due to lower steric hindrance .

Q. What contradictions arise in spectroscopic data interpretation, and how can they be resolved?

Discrepancies between experimental and predicted NMR shifts (e.g., allyloxy proton splitting patterns) may stem from conformational flexibility or solvent effects. Solutions:

  • Variable-temperature NMR : To assess dynamic effects.
  • 2D NMR (COSY, NOESY) : Confirms proton-proton correlations and spatial proximity.
  • DFT calculations : Solvent-inclusive models (e.g., PCM for DMSO) improve shift accuracy .

Q. What strategies are effective in crystallizing this compound for X-ray diffraction studies?

Slow evaporation from dichloromethane/hexane (1:3) at 4°C yields suitable crystals. SHELXL refinement (via Olex2 GUI) resolves disorder in the allyloxy group. Key parameters:

  • Data collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K.
  • R-factors : Aim for <5% (R₁) and <10% (wR₂). Crystallographic data validate molecular geometry and intermolecular interactions (e.g., C-H···π stacking) .

Q. How can computational modeling predict the compound’s reactivity in photophysical applications?

Time-dependent DFT (TD-DFT) with B3LYP/6-311+G(d,p) basis set calculates electronic transitions. For this compound, the HOMO-LUMO gap (~4.1 eV) suggests potential as a UV absorber. Experimental UV-Vis (λmax ~270 nm) aligns with TD-DFT results. Nonlinear optical (NLO) properties are evaluated via hyperpolarizability (β) calculations .

Methodological Notes

  • Synthetic Optimization : Use inert atmosphere (N₂/Ar) to prevent oxidation of allyloxy groups.
  • Data Reproducibility : Report solvent, temperature, and catalyst loadings explicitly.
  • Safety : Brominated pyridines require handling in fume hoods with PPE (gloves, goggles) due to toxicity risks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-5-(prop-2-en-1-yloxy)pyridine
Reactant of Route 2
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3-Bromo-5-(prop-2-en-1-yloxy)pyridine

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